Product packaging for Eupomatilone-6(Cat. No.:)

Eupomatilone-6

Cat. No.: B1250642
M. Wt: 400.4 g/mol
InChI Key: BCODXKYYJNZFCJ-SYTFOFBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eupomatilone-6 is a degraded lignan natural product first isolated from the Australian plant Eupomatia bennetti . This compound belongs to a class of structurally rearranged and atropisomerically fluxional lignans, characterized by a distinctive biphenyl system and a substituted furanone (γ-butyrolactone) ring . The initial structural assignment of this compound was revised and confirmed through total synthesis and X-ray crystal structure analysis, which also established its stereochemistry . Its unique and complex architecture has made it a significant target in synthetic organic chemistry, prompting the development of numerous innovative and diastereocontrolled synthetic routes. These include strategies featuring Brønsted acid-catalyzed allylboration, Lipshutz biarylcuprate cross-coupling, diastereoselective hydroboration/oxidation sequences, and more recent catalytic asymmetric methods such as a Cu(II)/SPDO complex-catalyzed Baeyer–Villiger oxidation . Efficient protecting-group-free asymmetric total syntheses have also been achieved via a Kowalski ester homologation strategy, highlighting its value for developing new synthetic methodologies . As a natural product with a challenging scaffold, this compound serves as an important compound for research in total synthesis, methodology development, and the study of lignan biosynthesis and biological activities. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24O7 B1250642 Eupomatilone-6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24O7

Molecular Weight

400.4 g/mol

IUPAC Name

(3S,4S,5R)-5-[2-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxyphenyl]-3,4-dimethyloxolan-2-one

InChI

InChI=1S/C22H24O7/c1-11-12(2)22(23)29-19(11)14-9-17(24-3)20(25-4)21(26-5)18(14)13-6-7-15-16(8-13)28-10-27-15/h6-9,11-12,19H,10H2,1-5H3/t11-,12-,19+/m0/s1

InChI Key

BCODXKYYJNZFCJ-SYTFOFBDSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)O[C@H]1C2=CC(=C(C(=C2C3=CC4=C(C=C3)OCO4)OC)OC)OC)C

Canonical SMILES

CC1C(C(=O)OC1C2=CC(=C(C(=C2C3=CC4=C(C=C3)OCO4)OC)OC)OC)C

Synonyms

5-epi-eupomatilone-6
eupomatilone-6

Origin of Product

United States

Natural Occurrence and Isolation Research

Botanical Sources of Eupomatilone-6

This compound is a type of lignan (B3055560), a complex class of organic compounds found in many plants. researchgate.netpublish.csiro.au Research has primarily identified this compound in the Australian shrub Eupomatia bennettii. researchgate.netorganic-chemistry.orgacs.orglookchem.com This plant is a member of the ancient angiosperm family Eupomatiaceae. publish.csiro.au

Along with this compound, a series of related compounds, designated as eupomatilones-1 through -7, have also been isolated from Eupomatia bennettii. publish.csiro.auacs.org These related lignans (B1203133) share a core structural framework but differ in their specific chemical substitutions. researchgate.netpublish.csiro.au The co-occurrence of these structurally diverse lignans within the same plant species highlights the complex biosynthetic pathways at play. acs.org

While Eupomatia bennettii is the principal documented source, researchers have also isolated biphenyl (B1667301) lignans with a similar tetrahydrofuran (B95107) structural element from the whole plant of Gymnotheca chinensis. researchgate.net

Table 1: Botanical Sources of this compound and Related Lignans

Plant SpeciesFamilyCompounds Isolated
Eupomatia bennettiiEupomatiaceaeEupomatilone-1, -2, -3, -4, -5, -6, -7 publish.csiro.auacs.orgpublish.csiro.au
Gymnotheca chinensisSaururaceaeBiphenyl lignans with a tetrahydrofuran moiety researchgate.net

Methodologies for Extraction and Isolation from Natural Matrices

The process of obtaining pure this compound from its botanical sources involves a multi-step procedure that begins with extraction and is followed by sophisticated separation and purification techniques. publish.csiro.aufrontiersin.org

Initial extraction from the plant material, such as the aerial parts of Eupomatia bennettii, is typically carried out using solvents. publish.csiro.auresearchgate.net A common method involves maceration or percolation of the plant material with a solvent like methanol. researchgate.netpublish.csiro.au This is followed by partitioning the extract between an organic solvent (like ether) and water to separate compounds based on their polarity. publish.csiro.au

Chromatographic Separation Techniques in Isolation Research

Due to the chemical complexity of the crude plant extract, which contains a multitude of different compounds, chromatographic techniques are essential for the separation and isolation of this compound. publish.csiro.audiva-portal.org

Column Chromatography is a fundamental technique used in the initial separation stages. publish.csiro.au The crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. publish.csiro.au A solvent or a gradient of solvents (the mobile phase) is then used to move the components of the extract through the column at different rates, allowing for their separation. publish.csiro.au For instance, fractions containing eupomatilones have been eluted using a mixture of ethyl acetate (B1210297) and light petroleum. publish.csiro.au

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and is often used for the final purification of this compound. publish.csiro.auacs.org Semipreparative HPLC has been successfully employed to isolate this compound from fractions obtained through column chromatography. publish.csiro.au This technique utilizes a high-pressure pump to pass the solvent through a column with smaller particle size, leading to a more efficient separation. diva-portal.org

Table 2: Chromatographic Techniques in this compound Isolation

TechniqueStationary PhaseMobile Phase ExamplePurpose
Column ChromatographySilica GelEthyl acetate/light petroleum gradient publish.csiro.auInitial fractionation of crude extract publish.csiro.au
High-Performance Liquid Chromatography (HPLC)Not specified in detail for this compound, but typically reversed-phase (e.g., C18) or normal-phase columns are used.Ethyl acetate/light petroleum publish.csiro.auFinal purification of isolated fractions publish.csiro.au

Purity Assessment Methodologies for Isolated this compound

After isolation, it is crucial to assess the purity of the this compound sample. Several analytical methods are employed for this purpose.

Spectroscopic Techniques are paramount in both structural elucidation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy , including both proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the chemical structure of the molecule. acs.orgacs.org The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. The spectroscopic data of a synthesized compound is often compared with that of the natural product to confirm its identity and purity. acs.orgacs.org

Chromatographic Methods , particularly HPLC, are also used for purity analysis. acs.orgacs.org A pure sample should ideally show a single, sharp peak under various chromatographic conditions. sinica.edu.tw The presence of multiple peaks suggests the presence of impurities.

Melting Point Determination is a classical method for assessing the purity of a solid compound. moravek.com Pure crystalline solids have a sharp and defined melting point range. Impurities tend to depress and broaden the melting point range. moravek.com

Optical Rotation is a physical property measured for chiral molecules like this compound. The specific rotation of a purified sample can be compared to the literature values for the pure enantiomer to assess its enantiomeric purity. acs.org

Structural Elucidation and Stereochemical Investigations

Application of Spectroscopic Methods for Structural Determination

Spectroscopic analysis formed the bedrock of the initial and revised structural assignments of Eupomatilone-6. A suite of techniques was employed to piece together its molecular framework, from its atomic connectivity to the spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in the initial elucidation of the relative stereochemistry of this compound. azooptics.com Comprehensive one-dimensional (1D) and two-dimensional (2D) NMR spectral data analysis, including Nuclear Overhauser Effect (nOe) experiments, provided the primary evidence for the proposed structure. azooptics.commit.edu The nOe interactions were particularly crucial for authenticating the relative positions of the methyl substituents within the γ-butyrolactone moiety. azooptics.com

Further complexity was revealed by NMR spectra showing a doubling of several signals, which indicated the presence of two slowly interconverting rotational stereoisomers, or atropisomers, in a roughly 1:1 ratio at room temperature. stfc.ac.uk This phenomenon arises from the restricted rotation around the biaryl bond. azooptics.com Two-dimensional techniques such as ¹H-¹H Correlation Spectroscopy (COSY) were vital in identifying key structural fragments, including the OCHCH(CH₃)CH(CH₃) spin system. stfc.ac.uk

However, the initial assignment of the relative stereochemistry of the methyl groups at the C2 and C3 positions of the lactone ring was later proven to be incorrect. azooptics.com This revision was confirmed through the total synthesis of various stereoisomers; the spectroscopic data of the correctly synthesized racemic this compound was in full agreement with the spectra reported for the natural product. stfc.ac.ukcarlroth.com This process underscores the power of combining synthesis and spectroscopy to validate complex molecular structures. The multiplicity of carbon signals was assigned with the aid of DEPT (Distortionless Enhancement by Polarization Transfer) spectra. azooptics.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Fragments
Functional Group/ProtonRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)
Aromatic Protons6.5 - 7.5110 - 150
Methoxy (B1213986) Protons (OCH₃)~3.8~56
Lactone Ring Protons2.5 - 5.530 - 85
Methyl Protons (CH₃)0.9 - 1.510 - 20
Note: Specific chemical shifts can vary based on the solvent and the presence of atropisomers. The data represents typical ranges for the identified structural motifs. Detailed spectral data can be found in specialized chemical literature.

The precise molecular formula of this compound was established using high-resolution mass spectrometry (HRMS). libretexts.orgresearchgate.net This technique provides a highly accurate mass-to-charge ratio, allowing for the unambiguous determination of the elemental composition of a molecule. The structural elucidation process utilized advanced instrumentation, including Quadrupole Time-of-Flight (Q-TOF) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF/TOF) mass spectrometers, to confirm the molecular weight and formula, which was essential for subsequent structural analysis. azooptics.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provided key information about the functional groups and conjugated systems within this compound.

IR spectroscopy was used to identify characteristic vibrations of the molecule's functional groups. stfc.ac.uk The presence of a strong absorption band around 1764 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the γ-butyrolactone ring, a key structural feature of the compound. stfc.ac.uklibretexts.org Other observed bands correspond to C-H and C=C aromatic stretches. stfc.ac.uk Analyses were performed on instruments such as Shimadzu IR 470 and Perkin-Elmer 683 spectrometers. azooptics.com

UV-Vis spectroscopy was employed to study the electronic transitions within the molecule's conjugated π-electron system, characteristic of the biaryl and α,β-unsaturated lactone components. azooptics.commsu.edu The absorption maxima (λmax) in the UV spectrum are sensitive to the extent of conjugation, providing valuable structural information. chemistrysteps.com

Table 2: Key Infrared (IR) Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
~2977C-H StretchAlkyl stfc.ac.uk
~1764C=O Stretchγ-Butyrolactone stfc.ac.uk
~1702C=O Stretch / OvertoneAromatic/Unsaturated System stfc.ac.uk
~1609C=C StretchAromatic Ring stfc.ac.uk

Mass Spectrometry (MS) in Molecular Formula Determination

Absolute Configuration Assignment Methodologies

While spectroscopic methods were powerful in determining the connectivity and relative stereochemistry, establishing the absolute three-dimensional arrangement required more specialized techniques.

Chemical derivatization played a crucial role in assigning the absolute configuration of this compound. mit.edustfc.ac.uk In one pivotal study, an optically active (3R,4R,5S)-isomer of this compound was synthesized. stfc.ac.uk This synthesis employed a key aldol (B89426) reaction using thiazolidinethione as a chiral auxiliary to control the stereochemical outcome. By comparing the spectroscopic data and optical rotation values of this synthetic derivative with the natural product, a proposal for the absolute configuration of this compound was formulated. stfc.ac.uk

Additionally, stereochemical outcomes of reactions were used for analysis. For instance, during one synthetic route, the use of tetra-n-butylammonium fluoride (B91410) (TBAF) as a deprotecting agent was found to cause epimerization at the C3 position, yielding a mixture containing 3-epi-Eupomatilone-6. azooptics.com This demonstrated how chemical transformations could be used to probe and confirm stereocenters.

Ultimately, the unequivocal determination of the absolute stereochemistry of this compound was achieved through single-crystal X-ray crystallography. chemistrysteps.com This powerful analytical method provides a definitive three-dimensional map of a molecule's structure in the solid state. The crystallographic analysis of this compound and its synthetic intermediates provided final proof of its absolute configuration, resolving the ambiguities that had arisen from the initial spectroscopic interpretations. chemistrysteps.com One study highlighted a thorough stereochemical proof supported by five separate X-ray crystallographic structures, which brought a definitive end to the uncertainty surrounding the original stereochemical assignments.

Optical Rotation Studies

Initial studies and subsequent synthetic efforts have reported optical rotation values for various stereoisomers of this compound. For instance, the synthesis of an optically active (3R,4R,5S)-isomer of this compound was instrumental in proposing the absolute configuration of the natural product based on its spectroscopic data and optical rotation values. nih.gov The formal synthesis of (+)-3-epi-eupomatilone-6 has also been accomplished. researchgate.net

It is important to note that the sign and magnitude of the optical rotation are highly dependent on the specific stereoisomer. For example, in the synthesis of related lignans (B1203133), the spectroscopic data of a synthetic enantiomer were in good agreement with the natural product, except for the sign of the specific rotation value, which is a key indicator of enantiomeric relationship. researchgate.netdntb.gov.ua The measurement of optical rotation is typically performed using a polarimeter at a specific wavelength of light, often the sodium D-line (589 nm). acs.org

Challenges and Revisions in Structural and Stereochemical Assignment

The structural elucidation of this compound was not straightforward, presenting several challenges that led to initial misassignments and subsequent revisions. These difficulties primarily arose from the complex stereochemistry of the molecule.

Atropisomerism in Biaryl Lignans

A key feature of this compound and related biaryl lignans is the phenomenon of atropisomerism. researchgate.netpublish.csiro.au This type of isomerism arises from restricted rotation around a single bond, in this case, the bond connecting the two aromatic rings of the biphenyl (B1667301) system. publish.csiro.au This restricted rotation leads to the existence of stable, separable isomers called atropisomers.

In the case of the eupomatilones, including this compound, this hindered rotation results in the non-equivalence of certain NMR signals, even for symmetrically substituted groups on the same benzene (B151609) ring. publish.csiro.au For example, in Eupomatilone-1, the methoxyl groups and some aromatic protons showed distinct signals at room temperature, which coalesced at higher temperatures, confirming the presence of atropisomers. publish.csiro.au This fluxional behavior is a characteristic feature of this class of compounds. acs.org

Resolution of Putative Structures

The initial assignment of the relative stereochemistry of the eupomatilones was ambiguous due to the challenges in interpreting coupling constants in the five-membered lactone ring system. thieme-connect.com This ambiguity led to the proposal of several "putative" or postulated structures.

Subsequent synthetic efforts were crucial in resolving these structural uncertainties. researchgate.net For instance, the synthesis of the putative structure of this compound was achieved to compare its properties with the natural product. acs.orglookchem.com Through various synthetic strategies, including a notable Ireland-Claisen approach, different stereoisomers were prepared. acs.org

Ultimately, the synthesis of all four possible diastereomers of this compound and their comparison with the natural product led to the revision of its structure. thieme-connect.comthieme-connect.com X-ray crystallographic analysis of synthetic intermediates and final products provided unambiguous confirmation of the relative stereochemistry. thieme-connect.com These studies confirmed the revised relative configuration of this compound, where the spectroscopic data of the synthetic racemic compound was in full agreement with the reported spectra of the natural product. nih.gov

Biosynthetic Hypotheses and Explorations

Proposed Pathways for Lignan (B3055560) Biosynthesis Relevant to Eupomatilones

Lignans (B1203133) and neolignans are polyphenolic compounds derived from the dimerization of two phenylpropanoid (C6-C3) units. researchgate.net The biosynthesis of these precursors originates from the shikimic acid pathway, which produces the aromatic amino acid L-phenylalanine. rsc.org A series of enzymatic reactions, known as the general phenylpropanoid pathway, converts L-phenylalanine into various hydroxycinnamic acids and their corresponding alcohols, which serve as the monomeric building blocks for lignans. nih.gov

The key steps in the formation of these monomers are:

Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form cinnamic acid. nih.gov

Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid. rsc.org

Further Modifications: A series of hydroxylations, methylations, and reductions, catalyzed by enzymes such as hydroxylases, O-methyltransferases (OMTs), and reductases, convert p-coumaric acid into various monolignols, most commonly coniferyl alcohol and sinapyl alcohol. nih.govrsc.org

The dimerization of these monolignols is the defining step in lignan and neolignan biosynthesis. This oxidative coupling is mediated by enzymes like laccases and peroxidases, which generate phenoxy radicals from the monolignols. rsc.orgmdpi.comkoreascience.kr The subsequent radical-radical coupling can occur in various ways, leading to different linkage types and skeletal structures.

For classical lignans, the coupling typically occurs at the C8-C8' position, often guided by dirigent proteins that control the stereochemistry of the product. nih.govrsc.org For neolignans, the coupling can involve other positions, such as 8-5', 8-O-4', or 3-3'. Eupomatene, a related compound from Eupomatia laurina, is considered a neolignan formed through the oxidative coupling of p-hydroxyphenylpropene units. publish.csiro.au

A plausible biosynthetic pathway for the eupomatilone skeleton has been proposed through the study of gymnothelignans, a group of compounds that includes eupodienone and eupomatilone-type structures. acs.orgrsc.org This hypothesis suggests a pathway that begins with the dimerization of sinapyl alcohol to form a dibenzylbutane-type lignan. This initial dimer then undergoes a series of oxidative transformations and rearrangements to yield the more complex eupodienone and, subsequently, the eupomatilone framework. acs.org This suggests that Eupomatilone-6 is likely derived from a significant rearrangement of a more conventional lignan precursor.

Pathway StageKey Precursors/IntermediatesGeneral Enzymatic Process
Phenylpropanoid Pathway L-Phenylalanine → Cinnamic Acid → p-Coumaric AcidDeamination, Hydroxylation
Monolignol Synthesis Ferulic Acid / Sinapic Acid → Coniferyl Alcohol / Sinapyl AlcoholMethylation, Reduction
Dimerization 2 x Monolignol units (e.g., Sinapyl Alcohol)Oxidative Coupling
Post-Dimerization Dibenzylbutane Lignan → Eupodienone-type intermediateOxidation, Rearrangement

Hypothetical Enzymatic Steps in this compound Formation

While specific enzymes from Eupomatia bennettii have not been isolated and characterized for this compound biosynthesis, we can hypothesize the types of enzymatic reactions required to construct its unique structure from phenylpropanoid precursors.

Formation of the Biaryl Bond: The core of this compound is a highly substituted biaryl system. This bond is hypothesized to form via the oxidative coupling of two phenylpropanoid monomers. This reaction is likely catalyzed by a laccase or a peroxidase . mdpi.comkoreascience.kr These enzymes would generate phenoxy radicals from two precursor molecules (likely derivatives of sinapyl alcohol), which then couple to form the C-C biaryl linkage.

Assembly of the γ-Butyrolactone Ring: The γ-butyrolactone moiety is a distinctive feature of the eupomatilones. Its formation likely involves several steps and represents a significant deviation from common lignan structures. Bioinspired synthetic studies and related natural product pathways suggest that the eupomatilone skeleton may arise from the rearrangement of a eupodienone-type precursor. acs.org This key transformation could be an enzyme-catalyzed process involving:

Oxidation of a dibenzylbutane lignan at the benzylic positions. acs.org

Dehydration to form a tetrahydrofuran (B95107) intermediate. acs.org

Further oxidative rearrangement, potentially involving Baeyer-Villiger-type oxidation, to form the lactone ring. A Baeyer-Villiger monooxygenase (BVMO) could catalyze the insertion of an oxygen atom to form the ester linkage of the lactone.

Tailoring Reactions: Following the formation of the core skeleton, a series of "tailoring" reactions would be required to produce the final structure of this compound. These would be catalyzed by specific enzymes:

Hydroxylases: Cytochrome P450 monooxygenases are prime candidates for introducing hydroxyl groups onto the aromatic rings at specific positions.

O-Methyltransferases (OMTs): These enzymes would utilize a methyl donor, typically S-adenosyl methionine (SAM), to methylate the hydroxyl groups on the aromatic rings, creating the methoxy (B1213986) patterns characteristic of this compound.

Stereospecific Reductases/Isomerases: The specific stereochemistry at the three chiral centers of the γ-butyrolactone ring (C3, C4, and C5) would be established by enzymes that control the reduction of double bonds or the configuration during ring formation and rearrangement.

Hypothetical Enzymatic Sequence

Step Reaction Type Putative Enzyme Class Substrate → Product
1 Oxidative Coupling Laccase / Peroxidase 2 x Phenylpropanoid Monomers → Biaryl Dimer
2 Oxidative Rearrangement Cytochrome P450s, Dehydratases Biaryl Dimer → Eupodienone intermediate
3 Lactone Formation Baeyer-Villiger Monooxygenase Eupodienone intermediate → γ-Butyrolactone core
4 Methylation O-Methyltransferase (OMT) Hydroxylated intermediate → Methoxy-substituted intermediate

Precursor Incorporation Studies in Research Models

Precursor incorporation studies, also known as precursor feeding experiments, are a powerful tool for elucidating biosynthetic pathways. phcogrev.com In these experiments, isotopically labeled compounds (e.g., using ¹³C, ¹⁴C, or ²H) that are hypothesized to be precursors are "fed" to the organism or a cell culture derived from it. tottori-u.ac.jpscholaris.ca The natural product of interest is then isolated, and the location and extent of isotope incorporation are determined, typically by mass spectrometry or NMR spectroscopy. This provides direct evidence for the involvement of the fed compound in the biosynthetic pathway.

To date, a review of the scientific literature reveals no published precursor incorporation studies specifically investigating the biosynthesis of this compound in Eupomatia species or related cell culture models. Research has predominantly focused on the isolation, structural elucidation, and chemical synthesis of these complex molecules. nih.govthieme-connect.com

In the absence of direct experimental data, we can propose logical candidates for precursor feeding studies based on the biosynthetic hypotheses discussed above. These studies would be essential to confirm the proposed pathway.

Table of Potential Labeled Precursors for Future Studies

Proposed Precursor Isotopic Label Rationale
L-Phenylalanine ¹³C₉, ¹⁵N To confirm the origin from the primary shikimate pathway.
Cinnamic Acid ¹³C₉ To verify its role as a key intermediate after deamination of phenylalanine.
Ferulic Acid / Sinapic Acid ¹³C-labeled ring and side chain To determine the direct monomer that undergoes dimerization.
Coniferyl / Sinapyl Alcohol ¹³C or ²H labeled To test the hypothesis that monolignols are the immediate precursors to oxidative coupling.

Conducting such feeding experiments in Eupomatia bennettii plantlets or developing a stable cell/hairy root culture would be a critical next step to move from biosynthetic hypothesis to experimentally verified pathway. phcogrev.com

Chemical Synthesis Strategies and Methodologies

Early Attempts and Synthetic Hurdles for Eupomatilone-6

Initial efforts to synthesize this compound were complicated by several factors. A primary hurdle was the correct assignment of the relative stereochemistry of the three contiguous chiral centers on the γ-lactone ring. The original structural elucidation based on NMR studies was later found to be incorrect, leading early synthetic ventures to target an erroneous structure. acs.orgthieme-connect.com For instance, one of the first reported total syntheses of the putative structure of this compound yielded a product whose spectroscopic data did not match that of the natural isolate, necessitating a structural revision. acs.orgnih.gov

Another significant challenge is the construction of the sterically hindered biaryl bond. Furthermore, the eupomatilones exist as a mixture of atropisomers that are difficult to separate, adding another layer of complexity to their synthesis and characterization. acs.org Synthetic routes also had to address the potential for epimerization at stereocenters adjacent to carbonyl groups, a problem noted during certain reaction sequences. acs.org These hurdles underscored the need for highly stereocontrolled and efficient synthetic methodologies to access the correct molecular architecture.

Total Synthesis Approaches to this compound

Overcoming the initial hurdles, chemists have devised several successful total syntheses of this compound, often leading to the confirmation and revision of its structure. nih.govnih.gov These approaches are characterized by their strategic use of asymmetric reactions to establish the correct stereochemistry and efficient coupling methods to form the key biaryl linkage.

The core challenge in synthesizing this compound lies in the precise control of its stereochemistry. Various asymmetric strategies have been employed to construct the chiral γ-lactone ring with the correct relative and absolute configuration.

One notable approach utilizes an asymmetric nih.govacs.org-Wittig rearrangement as the key stereocenter-inducing step. This strategy was employed in the total synthesis of (+)-eupomatilone-2, a related compound, and highlights a viable pathway toward this compound. The rearrangement of a highly oxygenated biphenylmethyl ether, using a bis(oxazoline) chiral ligand, successfully established the required stereochemistry. researchgate.net A significant challenge in this approach was the diminished enantioselectivity observed with the complex, oxygenated substrate compared to simpler models. However, optimization of the reaction conditions, specifically the use of n-butyllithium (n-BuLi) as the base in the presence of ether as a co-solvent, improved the enantiomeric excess to a synthetically useful level of 89% ee. researchgate.net

A highly efficient, protecting-group-free total synthesis of this compound has been developed using a modified Kowalski ester homologation. lookchem.com This powerful reaction allows for the one-carbon extension of an ester, directly leading to the formation of a key γ-butyrolactone intermediate. This strategy proved to be exceptionally concise, affording this compound in just five or six steps from commercially available starting materials. lookchem.com The key transformation involves the rearrangement of an α-bromo α-keto dianion, generated from the starting ester, to yield a ynolate, which is then further elaborated to the target lactone. lookchem.com This approach stands out for its step-economy and divergence, enabling the synthesis of several related eupomatilone natural products from a common intermediate. lookchem.com

Diastereoselective hydroboration followed by oxidation has been a cornerstone in several syntheses of this compound to control the stereochemistry of the γ-lactone ring. nih.govnih.govacs.org In one convergent total synthesis, a diastereoselective hydroboration/oxidation sequence was applied to a homoallylic alcohol intermediate. nih.govacs.org This intermediate was generated from a zinc-mediated Barbier reaction between a biaryl aldehyde and crotyl bromide. nih.gov The hydroboration step sets the relative stereochemistry of two adjacent hydroxyl and methyl groups, which are then cyclized to form the lactone ring. This method was instrumental in confirming the revised relative configuration of this compound. nih.gov

The construction of the central biaryl axis is a critical step in the synthesis of this compound. Convergent strategies, where two complex fragments are joined late in the synthesis, are highly favored for their efficiency.

Suzuki Coupling: The palladium-catalyzed Suzuki coupling has been frequently employed to create the biaryl linkage. In one of the earliest syntheses of the putative structure, a Suzuki coupling between an aryl boronic acid and an aryl halide was used to assemble the biaryl aldehyde precursor in a 79% yield. acs.org This aldehyde was then carried forward through several steps, including a Sharpless asymmetric dihydroxylation and an intramolecular Horner-Wadsworth-Emmons reaction, to complete the synthesis. acs.orgnih.gov

Lipshutz Biarylcuprate Coupling: An alternative and effective method is the Lipshutz biarylcuprate cross-coupling reaction. This reaction was a key feature in a convergent and diastereocontrolled total synthesis of this compound. nih.govacs.org This approach involves the coupling of a higher-order cyanocuprate, derived from one aryl fragment, with an aryl halide or triflate of the other fragment. It provides a robust method for forming sterically hindered biaryl bonds under relatively mild conditions, contributing to a successful and structure-confirming total synthesis. nih.govacs.org

Brønsted Acid-Catalyzed Allylboration

Formal Syntheses and Derivatization Approaches

Formal syntheses of this compound and its epimers, such as (+)-3-epi-eupomatilone-6, have been crucial in confirming the structure and exploring the chemical space around the natural product. rsc.orgnih.gov A common strategy involves the stereoselective construction of a key intermediate, a tri-substituted γ-butyrolactone, which contains the core stereochemical information of the target molecule. rsc.orgnih.govmahidol.ac.th For instance, the synthesis of the γ-butyrolactone intermediate has been achieved from a chiral α,β-unsaturated N-acyl oxazolidinone (Evans' auxiliary) via a stereoselective conjugate addition of vinylmagnesium chloride, followed by α-methylation. rsc.orgnih.gov Another approach to a racemic this compound utilized a Zn-mediated Barbier reaction between a biarylaldehyde and crotyl bromide, followed by hydroboration and oxidation to form the γ-butyrolactone. researchgate.netnih.gov The subsequent stereoselective methylation completed the synthesis. researchgate.netnih.gov These formal syntheses provide versatile platforms for producing derivatives and analogues for further study. researchgate.net

Protecting-Group-Free Synthetic Routes

To enhance synthetic efficiency and sustainability, protecting-group-free syntheses of this compound have been developed. researchgate.net A notable example is a route that employs a modified Kowalski ester homologation. lookchem.comresearchgate.net This approach allows for the direct, asymmetric total synthesis of this compound, as well as Eupomatilones-2 and 5, in just five or six steps from commercial starting materials. lookchem.comresearchgate.net This protecting-group-free strategy combines a divergent synthetic plan with a highly efficient construction of the functionalized chiral γ-butyrolactone core, representing one of the most concise syntheses reported to date. researchgate.netlookchem.comresearchgate.net

Stereoselective Construction of Key Intermediates (e.g., γ-Butyrolactones)

The stereoselective synthesis of the central γ-butyrolactone ring is a cornerstone of most this compound total syntheses. researchgate.netnih.gov Various methods have been successfully implemented to control the multiple stereocenters of this moiety.

Aldol (B89426) Reactions: An optically active isomer of this compound was prepared using an aldol reaction with a thiazolidinethione as a chiral auxiliary to establish the stereochemistry. researchgate.netnih.gov

Conjugate Addition: The use of an Evans' auxiliary in a conjugate addition-methylation sequence has been employed to create the trisubstituted γ-butyrolactone precursor in a formal synthesis of (+)-3-epi-eupomatilone-6. rsc.orgnih.gov

Barbier Reaction: A zinc-mediated Barbier reaction followed by hydroboration/oxidation has been used to construct the γ-butyrolactone ring in a racemic synthesis of this compound. researchgate.netnih.gov

Kowalski Ester Homologation: A modified, one-pot Kowalski ester homologation has been used in a protecting-group-free synthesis to generate the γ-butyrolactone core efficiently. lookchem.comresearchgate.net

The choice of method allows for different levels of stereocontrol and access to various diastereomers of the final product.

Development of Novel Synthetic Reagents and Catalysts

The pursuit of this compound has spurred the development and application of novel reagents and catalysts. The challenges associated with the molecule's structure, including its multiple stereocenters and atropisomerism, have made it an excellent platform for testing new synthetic methods.

Key developments include:

Chiral Rhodium Catalysts: Used in conjunction with in situ generated organozinc reagents for the enantioselective desymmetrization of meso-anhydrides. nih.gov

Brønsted Acids as Catalysts: The use of simple acids like triflic acid for catalyzing allylboration reactions in complex settings, providing an alternative to traditional metal-based Lewis acids. nih.gov

Photoredox Catalysts: Visible-light-activated catalysts, such as iridium complexes, have enabled novel bond formations and radical-mediated pathways for rapid construction of the molecular framework. rsc.orgresearchgate.net

Chiral Auxiliaries: The continued application and refinement of chiral auxiliaries, like Evans' N-acyl oxazolidinones and thiazolidinethiones, remain vital for establishing stereocenters in a predictable manner. nih.govresearchgate.netnih.gov

Organozinc and Organoaluminum Reagents: These reagents have been critical in various coupling and addition reactions, including the rhodium-catalyzed desymmetrization and stereoselective conjugate additions. nih.govresearchgate.net

These advancements not only facilitated the synthesis of this compound but also contributed valuable tools and strategies to the broader field of organic synthesis.

Synthetic Efficiency and Step Economy Considerations

One notable approach involves a divergent, protecting-group-free asymmetric total synthesis. This strategy has successfully produced this compound in as few as five or six steps from commercial starting materials, marking it as one of the most concise syntheses reported to date. researchgate.netresearchgate.netlookchem.comnih.govacs.org The foundation of this method is a modified Kowalski ester homologation to construct the functionalized chiral γ-butyrolactone core. researchgate.netlookchem.comnih.govacs.org This approach not only enhances step-economy but also aligns with the principles of sustainable chemistry by avoiding protecting groups. researchgate.netresearchgate.net

More recently, a three-step synthesis of (±)-Eupomatilone-6 has been developed utilizing photoredox catalysis. rsc.org This method is notable for its atom economy and the use of readily available starting materials. rsc.org

The following table summarizes the efficiency of various synthetic routes to this compound and related epimers:

Synthetic Strategy Starting Material(s) Number of Steps Key Features Reference(s)
Protecting-Group-Free Asymmetric Total SynthesisCommercial starting materials5-6Divergent, Kowalski ester homologation researchgate.netlookchem.comnih.govacs.org
Catalytic Asymmetric Baeyer-Villiger Oxidation3-methylcyclobutan-1-one9Cu(II)/SPDO complex catalyst researchgate.netrsc.org
Formal Synthesis of (+)-3-epi-eupomatilone-6Chiral α,β-unsaturated N-acyl oxazolidinoneNot specifiedStereoselective conjugate addition researchgate.netresearchgate.net
Photoredox-Mediated SynthesisCommercially available materials3Atom-economical, scalable rsc.org

Step economy is a critical consideration in modern organic synthesis, aiming to reduce the number of individual chemical transformations, purifications, and handling steps. epfl.ch The development of domino, cascade, or tandem reactions, where multiple bond-forming events occur in a single operation, is a powerful approach to improving step economy. epfl.ch The protecting-group-free strategies for this compound exemplify this principle by minimizing the need for additional protection and deprotection steps, thereby streamlining the synthetic process. researchgate.netresearchgate.netlookchem.comnih.govacs.org The use of catalytic processes, as seen in the Baeyer-Villiger oxidation approach, also contributes to both step and atom economy by reducing the need for stoichiometric reagents. researchgate.netrsc.org

Structure Activity Relationship Sar Studies in Experimental Models

Design and Synthesis of Eupomatilone-6 Analogs and Derivatives

The synthesis of this compound and its analogs has been approached through various strategies, highlighting the compound's structural complexity and the need for versatile synthetic methods. rsc.orgacs.orgacs.orglookchem.com These efforts are not only aimed at the total synthesis of the natural product but also at creating a diverse library of related compounds for SAR studies. acs.orgacs.orglookchem.com

A key challenge in the synthesis of this compound is the controlled construction of its stereocenters and the biaryl bond. acs.orgresearchgate.net Researchers have employed a range of reactions to achieve this, including:

Biaryl Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a prominent method for forming the crucial biaryl bond in this compound and its analogs. lookchem.comscispace.com This reaction typically involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. scispace.com The choice of ligands for the palladium catalyst, such as dialkylbiaryl phosphines, has been shown to be critical for the efficiency of the coupling process. scispace.com Another approach involves the Lipshutz biarylcuprate cross-coupling reaction. acs.orgacs.org

Lactone Ring Formation: The γ-lactone ring is a central feature of the this compound structure. acs.org Various methods have been developed for its construction, including modifications of the Kowalski ester homologation reaction, which allows for the synthesis of functionalized chiral γ-butyrolactone scaffolds. lookchem.com Other strategies involve intramolecular cyclization reactions. researchgate.net

Stereoselective Reactions: To control the stereochemistry of the multiple chiral centers in this compound, chemists have utilized a variety of stereoselective reactions. These include diastereoselective hydroboration/oxidation sequences, asymmetric aldol (B89426) reactions using chiral auxiliaries like thiazolidinethione, and asymmetric acs.orgacs.org-Wittig rearrangements. acs.orgacs.orgresearchgate.netresearchgate.net

Recent advancements have focused on developing more efficient and divergent synthetic routes. For example, a protecting-group-free synthesis has been reported, which streamlines the process and allows for the generation of multiple eupomatilone family members from a common intermediate. lookchem.com Additionally, novel methods, such as photoredox catalysis, have been explored for the synthesis of the core γ-lactone structure. rsc.org

The synthesis of various analogs has been crucial for probing the SAR of this compound. These analogs include:

Epimers and Diastereomers: The synthesis of all four possible diastereomers of this compound has been achieved, allowing for a thorough investigation of the impact of stereochemistry on biological activity. thieme-connect.com This includes the synthesis of (+)-3-epi-eupomatilone-6 and its 3,5-bis-epimer. researchgate.net

Fluorinated Analogs: The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. The synthesis of a fluorinated analog of this compound has been accomplished, opening avenues for studying the effects of fluorination on its activity. rsc.org

Simplified Analogs: Researchers have also synthesized simplified analogs that retain the core structural elements of this compound to understand which parts of the molecule are essential for its biological effects.

These synthetic efforts have provided a valuable collection of compounds for detailed biological evaluation, paving the way for a deeper understanding of the SAR of this important natural product.

Table 1: Synthetic Strategies for this compound and its Analogs

Synthetic Strategy Key Reaction Purpose Reference
Biaryl Bond Formation Suzuki-Miyaura cross-coupling Construction of the biaryl core lookchem.comscispace.com
Biaryl Bond Formation Lipshutz biarylcuprate cross-coupling Construction of the biaryl core acs.orgacs.org
Lactone Ring Synthesis Modified Kowalski ester homologation Formation of the γ-lactone ring lookchem.com
Stereocontrol Asymmetric aldol reaction Establishment of stereocenters researchgate.net
Stereocontrol Asymmetric acs.orgacs.org-Wittig rearrangement Enantioselective synthesis researchgate.net
Analog Synthesis Photoredox catalysis Synthesis of fluorinated analogs rsc.org

Investigating the Impact of Stereochemistry on Biological Response

The stereochemical configuration of a molecule can have a profound impact on its biological activity, as different stereoisomers can interact differently with chiral biological targets such as enzymes and receptors. uou.ac.in In the case of this compound, which possesses multiple stereocenters, the investigation of how its three-dimensional structure influences its biological response is a critical aspect of its structure-activity relationship (SAR) studies. thieme-connect.com

The initial assignment of the relative stereochemistry of the eupomatilones was challenging due to the complexities of interpreting NMR coupling constants in five-membered ring systems. thieme-connect.com This ambiguity spurred significant synthetic efforts to prepare stereochemically defined isomers to clarify the structure and understand the role of each chiral center. thieme-connect.comnih.gov

A pivotal breakthrough in this area was the stereodivergent synthesis of all four possible diastereomers of this compound. thieme-connect.com This comprehensive set of isomers allowed for a direct comparison of their biological activities, providing clear insights into the stereochemical requirements for the observed biological responses. The relative stereochemistry of the natural eupomatilones was unambiguously confirmed through X-ray crystallography of synthetic intermediates and final products. thieme-connect.com

Studies on various classes of natural products, such as sesquiterpene lactones, have demonstrated that subtle changes in stereochemistry, like the fusion of a lactone ring, can significantly influence their biological effects, including their interactions with herbivores. researchgate.net This principle underscores the importance of stereochemistry in mediating ecological interactions and highlights the potential for stereochemical diversity to drive the evolution of plant chemical defenses. researchgate.net

The synthesis of specific epimers, such as (-)-5-epi-eupomatilone-6, has been achieved through enantioselective methods, including relay catalytic cascade reactions. acs.org These enantiomerically pure compounds are invaluable for deconvoluting the biological activity of racemic mixtures and for determining the absolute configuration of the natural product. researchgate.netnih.gov For instance, the synthesis of an optically active (3R,4R,5S)-isomer of this compound and comparison of its spectroscopic data and optical rotation with the natural product led to the proposed absolute configuration of this compound. researchgate.netnih.gov

The investigation into the stereochemistry of this compound and its analogs has revealed that the precise spatial arrangement of the substituents on the γ-lactone ring is a key determinant of its biological activity. researchgate.netthieme-connect.com This knowledge is crucial for the design of new, more potent, and selective analogs.

Table 2: Stereoisomers of this compound Synthesized for SAR Studies

Stereoisomer Synthetic Approach Significance Reference
All four diastereomers Stereodivergent allylboration Unambiguous determination of relative stereochemistry and its impact on activity thieme-connect.com
(-)-5-epi-Eupomatilone-6 Enantioselective relay catalytic cascade Investigation of the activity of a specific epimer acs.org
(+)-3-epi-Eupomatilone-6 Stereoselective construction from a chiral precursor Formal synthesis to provide material for biological testing researchgate.net

Elucidation of Essential Pharmacophores for Observed Activities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. acs.org The elucidation of the essential pharmacophores of this compound is a key objective of its structure-activity relationship (SAR) studies, aiming to identify the minimal structural requirements for its biological activities. reactionbiology.com

Lignans (B1203133), the class of natural products to which this compound belongs, are known to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. acs.orgresearchgate.net Many of these activities are attributed to specific structural motifs that act as pharmacophores. acs.org For example, in some lignans, the combination of a podophyllotoxin-like scaffold with other functional groups has led to the development of compounds with dual mechanisms of action. acs.org

For this compound, the core structure consists of a substituted biaryl system linked to a γ-lactone ring. acs.org SAR studies involving the synthesis and biological evaluation of various analogs have started to shed light on the importance of these different structural components.

One of the key findings is that the spirocyclic center in some related bioactive compounds can act as a pharmacophore, mediating their antiproliferative activity. researchgate.net While this compound itself is not a spirocycle, this finding in structurally related molecules suggests that the three-dimensional arrangement of the substituents around the core scaffold is crucial for its biological function.

The development of pharmacophore models for other classes of compounds, such as isatin-β-thiosemicarbazones, has proven to be an effective tool for predicting the activity of new drug candidates and for guiding their design. reactionbiology.com A similar approach could be applied to this compound and its analogs to develop a predictive model for their activity.

Based on the available synthetic and biological data, the following structural features of this compound are likely to be important components of its pharmacophore:

The γ-Lactone Ring: The γ-lactone ring is another critical structural element. lookchem.com The stereochemistry of the substituents on this ring has been shown to be important for biological activity, suggesting that the precise spatial arrangement of these groups is a key feature of the pharmacophore. thieme-connect.com

The Methylene Group: In some related lignans, an α-methylene-γ-lactone moiety is present. researchgate.net While this compound itself does not have this exocyclic double bond, the presence of substituents at this position is critical.

Further studies, including the synthesis of a wider range of analogs and their systematic biological evaluation, are needed to refine the pharmacophore model for this compound. This will involve techniques such as quantitative structure-activity relationship (QSAR) analysis and computational modeling to build a more detailed picture of the structural requirements for its biological activities. reactionbiology.com

Table 3: Putative Pharmacophoric Features of this compound

Structural Feature Putative Role in Activity Supporting Evidence
Substituted Biaryl System Interaction with biological target; influencing molecular shape and electronics Common feature in bioactive lignans; synthesis of analogs with varied substitution patterns
γ-Lactone Ring Precise spatial arrangement of substituents for optimal interaction Stereochemistry is critical for biological activity; synthesis of all diastereomers

Biological Activity Investigations in Preclinical Research

In Vitro Studies on Cellular Models and Biochemical Assays

Investigation of Antiproliferative Activities in Cellular Modelsacs.org

Currently, there is a lack of publicly available scientific literature detailing the in vitro antiproliferative activities of Eupomatilone-6 on specific cancer cell lines. While the broader class of lignans (B1203133), to which this compound belongs, has been a source of compounds with interesting biological activities, including cytotoxic effects, specific data for this compound remains to be published. frontiersin.orgncl.res.in

Future research in this area would be valuable to determine if this compound exhibits any potential as an anticancer agent. Such studies would typically involve screening the compound against a panel of human cancer cell lines, such as those derived from breast, lung, colon, and other cancers, to determine its half-maximal inhibitory concentration (IC₅₀) for cell growth.

Exploration of Antifungal Activities in Research Assaysresearchgate.net

Limited research has been conducted to explore the antifungal properties of this compound. One study reported its bioassay results, which indicated weak antifungal activity.

In a leaf-disc assay, this compound was tested against the plant pathogenic fungus Uromyces viciae-fabae. The compound exhibited weak activity at a concentration of 100 ppm. researchgate.netresearcher.lifemdpi.com Further studies are required to explore its activity against a broader range of fungal species, including those of clinical relevance to humans.

Table 1: Antifungal Activity of this compound

Fungal SpeciesAssay TypeConcentrationObserved Activity
Uromyces viciae-fabaeLeaf-disc assay100 ppmWeak

Screening for Other Biological Responses (e.g., Anti-inflammatory, Antimicrobial)

Investigations into other potential biological activities of this compound, such as anti-inflammatory and broader antimicrobial effects, are not extensively documented in the current body of scientific literature.

One study that screened a new eupodienone-type lignan (B3055560), isolated along with five known analogues including this compound, reported no antimicrobial activity for the new compounds against four Gram-positive and four Gram-negative bacterial strains at a concentration of 1 mg/mL. researchgate.netresearchgate.net While this finding does not directly pertain to this compound, it suggests that compounds from this source may not possess broad-spectrum antibacterial properties. There is currently no available data from in vitro studies on cellular models, such as macrophages, to assess the anti-inflammatory potential of this compound.

Molecular and Cellular Mechanisms of Action

Identification of Putative Biological Targets

The specific molecular targets of this compound have not yet been identified. Research into the mechanism of action of this compound is still in its nascent stages. To elucidate its biological targets, a variety of approaches could be employed, including affinity chromatography, proteomics-based methods, and in silico molecular docking studies against known protein targets. Identifying the direct binding partners of this compound is a crucial step in understanding its biological effects.

Pathway Modulation Studies in Cell-Based Systems

There is currently no published research on how this compound modulates specific cellular signaling pathways. Once putative biological targets are identified, subsequent studies would be necessary to investigate the downstream effects on relevant pathways. For instance, if this compound were found to have antiproliferative activity, researchers would likely examine its impact on pathways that regulate cell cycle progression, apoptosis, and cell survival, such as the MAPK/ERK and PI3K/Akt signaling pathways. Similarly, if anti-inflammatory effects were to be discovered, its influence on pathways like NF-κB and JAK-STAT would be of significant interest.

In vivo Animal Model Studies (Focus on Experimental Observations in Research Contexts)

No data from in vivo animal model studies for this compound are available in the current scientific literature.

Data Tables

No data available for presentation.

Research Findings

No research findings from in vivo animal model studies have been published for this compound.

Advanced Analytical Methodologies for Eupomatilone 6 Research

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of Eupomatilone-6, offering high resolution and sensitivity for both quantitative assessment and purity determination. beilstein-journals.org Given the existence of multiple stereoisomers and potential atropisomers of this compound, chiral HPLC methods are particularly crucial. creative-proteomics.comnih.govscielo.org.mx These methods allow for the separation and quantification of individual enantiomers and diastereomers, which is essential for synthetic studies and for understanding the compound's biological activity. iosrjournals.org

Research involving the synthesis of this compound and its analogues frequently employs chiral HPLC to determine the enantiomeric excess (ee) of the products. wiley-vch.deresearchgate.net The separation is typically achieved on chiral stationary phases (CSPs), with polysaccharide-based columns being highly effective. iosrjournals.org The choice of the specific chiral column and mobile phase is critical for achieving baseline separation of the isomers. iosrjournals.org Quantitative analysis is generally performed using an external standard method, where a calibration curve is generated from standards of known concentration to determine the amount of this compound in a sample. researchgate.net Purity is often assessed by the area normalization method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. frontiersin.org For definitive purity assessment, especially in complex mixtures, techniques like HPLC coupled with mass spectrometry (LC-MS) can provide mass information to confirm the identity of peaks and detect co-eluting impurities. sapub.org

Table 1: Exemplary Chiral HPLC Conditions for the Analysis of this compound and Related Lignans (B1203133)

Parameter Condition Source(s)
Column Daicel Chiralpak® OD, AD, or OJ wiley-vch.demit.edu
Dimensions 0.46 cm x 25 cm wiley-vch.de
Mobile Phase Isopropanol (i-PrOH) / Hexane mixtures (e.g., 10% i-PrOH in Hexane) wiley-vch.de
Flow Rate 1.0 mL/min wiley-vch.de
Detection UV-Vis (Diode Array Detector) acs.org
Wavelengths 210 nm, 225 nm, 254 nm wiley-vch.de
Quantification External Standard Method / Peak Area researchgate.net

| Purity Check | Area Normalization / Peak Purity Analysis | frontiersin.orgsapub.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. creative-proteomics.com While research specifically detailing the volatile metabolites of the pure compound this compound is not widely available, GC-MS has been instrumental in characterizing the volatile profiles of the plants from which it is derived, such as Eupomatia bennettii. researchgate.net The floral scent of Eupomatia species, which plays a role in attracting pollinators, is composed of various volatile compounds, primarily short-chain fatty acid esters. researchgate.netresearchgate.net

The analysis of such volatile compounds typically involves a sample preparation step like headspace solid-phase microextraction (HS-SPME), which is a solvent-free method for extracting volatiles from a sample matrix. japsonline.commdpi.com The extracted compounds are then thermally desorbed into the GC system, where they are separated based on their boiling points and polarity on a capillary column. The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparison with spectral libraries. mdpi.com This methodology is broadly applicable to the study of volatile lignans and other secondary metabolites in plants. nih.gov Investigating the potential volatile degradation products or metabolic byproducts of this compound under various conditions would be a viable area for future research, employing established GC-MS techniques.

Table 2: General GC-MS Parameters for the Analysis of Plant Volatiles

Parameter Typical Setting Source(s)
Sample Preparation Headspace Solid-Phase Microextraction (HS-SPME) japsonline.commdpi.com
GC Column Capillary column (e.g., HP-5MS, DB-5ms) mdpi.commdpi.com
Carrier Gas Helium mdpi.com
Oven Program Temperature gradient (e.g., 60°C to 240°C) scielo.org.mx
Ionization Mode Electron Ionization (EI) at 70 eV scielo.org.mx
Mass Analyzer Quadrupole or Time-of-Flight (TOF) creative-proteomics.com

| Identification | Comparison of mass spectra and retention indices with libraries (e.g., NIST, Wiley) | researchgate.net |

Advanced Spectroscopic Techniques for Mechanistic Studies

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, are central to these mechanistic investigations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 1H and 13C NMR, is fundamental for the structural elucidation of this compound and its synthetic intermediates. researchgate.net For mechanistic studies, NMR can be used to monitor reactions in real-time (on-line reaction monitoring). embrapa.brmagritek.com This allows researchers to track the disappearance of reactants and the formation of products and intermediates, providing valuable kinetic data. beilstein-journals.orgmagritek.com Isotopic labeling studies, where an atom is replaced by its isotope (e.g., hydrogen with deuterium), can also be monitored by NMR. sapub.org Changes in the NMR spectrum, such as the disappearance of a signal or a change in splitting patterns, can confirm the site of a bond-breaking or bond-forming event, thus clarifying the reaction pathway. sapub.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify functional groups within a molecule. chemrxiv.org In the context of mechanistic studies, it can be used to monitor the progress of a reaction by observing the appearance or disappearance of characteristic absorption bands. soton.ac.uk For example, in a reaction involving the oxidation of an alcohol to a ketone during the synthesis of a this compound precursor, one could monitor the disappearance of the broad O-H stretching band and the appearance of the sharp C=O stretching band. researchgate.netmdpi.com This provides a straightforward way to follow the conversion and determine reaction endpoints. aip.org

Computational Chemistry Approaches for Conformation and Reactivity

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become a vital tool for investigating the conformational landscape and reactivity of complex molecules like this compound. frontiersin.orgresearchgate.net These theoretical approaches provide insights that can be difficult to obtain through experimental methods alone.

Conformational Analysis: this compound possesses multiple stereocenters and exhibits atropisomerism, leading to a complex potential energy surface with numerous possible conformations. researchgate.net DFT calculations can be used to model these different conformations, predict their relative stabilities (Gibbs free energy), and identify the most likely structures present in solution. nih.govekb.eg By calculating NMR parameters, such as coupling constants (J-values), for different low-energy conformers and comparing them to experimental data, the precise three-dimensional structure of the molecule can be determined with greater confidence. chemrxiv.org

Reactivity and Mechanistic Insight: DFT methods are also employed to study reaction mechanisms and rationalize the stereochemical outcomes of synthetic steps. researchgate.netunipd.it By modeling the transition states of a reaction, chemists can calculate activation energy barriers and determine the most favorable reaction pathway. ekb.eg This is particularly useful in asymmetric synthesis, where understanding the interactions between a substrate, a chiral catalyst, and reagents in the transition state is key to explaining and predicting the stereoselectivity of a reaction. researchgate.net For instance, computational studies have been used to rationalize the stereochemical course of key reactions in the synthesis of this compound and its epimers. researchgate.netresearchgate.net

Table 3: Common Computational Chemistry Methods in this compound Research

Parameter Typical Method/Basis Set Application Source(s)
Methodology Density Functional Theory (DFT) Geometry Optimization, Energy Calculation, Transition State Search nih.govekb.eg
Functional B3LYP, M06-2X Provides a good balance of accuracy and computational cost for organic molecules. nih.gov
Basis Set 6-31G(d,p), 6-311+G(d,p) Describes the distribution of electrons around the atoms. nih.gov
Solvation Model Polarizable Continuum Model (PCM) Accounts for the effects of the solvent on molecular conformation and reactivity. ekb.eg

| Analysis | Potential Energy Surface (PES) Scan, Frequency Calculations, NBO Analysis | Conformer stability, transition state verification, electronic properties. | nih.govekb.eg |


Future Research Directions and Perspectives

Elucidating Underexplored Biosynthetic Pathways

Lignans (B1203133) are a class of plant secondary metabolites formed through the dimerization of two phenylpropanoid units. researchgate.net However, the precise biosynthetic pathway leading to the unique and highly oxygenated, rearranged structure of Eupomatilone-6 is not fully understood. It has been proposed that eupomatilone-type structures may arise from the rearrangement of eupodienone-type precursors. acs.org This hypothesis is supported by the synthesis of gymnothelignan N, a related natural product, which could be rearranged into a eupomatilone skeleton, providing strong evidence for a plausible biosynthetic connection. acs.org

Future research should focus on identifying and characterizing the specific enzymes and genetic pathways responsible for the biosynthesis of this compound in Eupomatia bennettii. This could involve:

Transcriptome analysis and gene discovery: Identifying candidate genes, such as those encoding for dirigent proteins and various oxidoreductases, that may be involved in the stereoselective coupling and subsequent structural modifications.

In vitro reconstitution of the pathway: Expressing candidate enzymes in heterologous systems (e.g., yeast or E. coli) to verify their function and reconstruct key steps of the biosynthetic sequence.

Isotopic labeling studies: Feeding labeled precursors to E. bennettii cultures to trace the metabolic fate of atoms and confirm the proposed biosynthetic interconversions.

A deeper understanding of its biosynthesis could not only provide a biomimetic blueprint for more efficient chemical syntheses but also open avenues for producing this compound and its derivatives through metabolic engineering.

Advancements in Asymmetric Total Synthesis Efficiency

The synthesis of this compound has been a formidable challenge, leading to the development of numerous innovative strategies. Initial efforts were complicated by an incorrect structural assignment, which was later revised based on synthetic and spectroscopic data. acs.orgnih.govnih.gov Over the years, a variety of approaches have been successfully employed to construct its complex core, featuring a highly substituted γ-butyrolactone ring attached to a biaryl system. researchgate.netresearchgate.net

Key strategies have included the Zn-mediated Barbier reaction, diastereoselective hydroboration, Lipshutz biarylcuprate cross-coupling, and the use of chiral auxiliaries like thiazolidinethiones in aldol (B89426) reactions to establish the correct absolute configuration. nih.govnih.govresearchgate.net More recent advancements have focused on improving step-economy and efficiency. Notable examples include protecting-group-free syntheses using a modified Kowalski ester homologation, which achieved the total synthesis of this compound in just five or six steps from commercial starting materials. lookchem.com Another efficient method involves a Cu(II)/SPDO complex-catalyzed asymmetric Baeyer-Villiger oxidation, which accomplished the synthesis in nine steps. rsc.orgrsc.org

Future efforts should aim to further enhance the efficiency and practicality of these syntheses. Areas for advancement include:

Developing novel catalytic and stereoconvergent methods to minimize the need for stoichiometric chiral reagents and protecting group manipulations. caltech.edu

Exploring photoredox catalysis and other modern synthetic methods to construct the key bonds in a more atom-economical fashion. rsc.org

Improving the diastereoselectivity of key steps, such as the hydroboration of alkene precursors, which has been a challenge in some reported routes. acs.org

Synthetic Strategy Key Reactions/Methodologies Number of Steps Key Advantages Reference(s)
Coleman & Gurrala (2004) Diastereoselective hydroboration/oxidation; Lipshutz biarylcuprate cross-coupling.Not specifiedConvergent; Led to revision of the natural product's structure. acs.orgnih.gov
Gurjar et al. (2005) Zn-mediated Barbier reaction; Hydroboration/oxidation; Aldol reaction with a thiazolidinethione chiral auxiliary.4 (for racemic)Confirmed revised relative configuration; Proposed absolute configuration. nih.govresearchgate.net
McIntosh et al. (2004) Ireland−Claisen rearrangement.Not specifiedEstablished C3 and C4 stereocenters. acs.org
Zhang, Tu et al. (2022) Asymmetric Baeyer–Villiger oxidation catalyzed by a Cu(II)/SPDO complex.9Catalytic and highly enantioselective kinetic resolution. rsc.orgrsc.org
Choi & Jang (2022) Modified Kowalski ester homologation.5-6Protecting-group-free; Highly efficient and step-economical. lookchem.com
Wu et al. (2024) Photoredox activation of chlorodifluoroacetic acid (CDFA).3Rapid, three-step synthesis of (±)-Eupomatilone-6. rsc.org

Deeper Mechanistic Investigations of Biological Activities

Lignans as a chemical class are known to possess a wide array of biological activities, including antitumor, anti-inflammatory, and immunosuppressive properties. However, the specific biological activities of this compound and its underlying mechanisms of action remain poorly characterized. Early reports on related eupomatilones did not find significant antimicrobial activity. researchgate.net Future research is critically needed to systematically screen this compound across a diverse range of biological assays to identify its primary effects. Once a robust and reproducible biological activity is confirmed, deeper mechanistic studies will be essential. These could involve investigating its effects on key cellular processes such as cell cycle progression, apoptosis, signal transduction pathways, and inflammatory responses.

Discovery of Novel Biological Targets and Interactions

A crucial aspect of understanding the function of any bioactive molecule is the identification of its direct molecular targets. For this compound, no specific protein or nucleic acid targets have been reported. The future of this compound research hinges on the deconvolution of its biological targets. Modern chemical proteomics and computational approaches offer powerful tools for this purpose. bohrium.comnih.govnih.gov Techniques such as activity-based protein profiling (ABPP) and compound-centric chemical proteomics could be employed to identify proteins that directly interact with this compound in a cellular context. nih.gov Furthermore, thermal proteome profiling could reveal protein-drug interactions in living systems by observing changes in protein melting temperatures upon ligand binding. drugtargetreview.com Identifying these targets will be the key to elucidating its mechanism of action and exploring its therapeutic potential.

Development of this compound as a Chemical Probe for Biological Systems

With its complex and rigid three-dimensional structure, this compound is an excellent candidate for development as a chemical probe. researchgate.net Once its biological target(s) are identified, the established synthetic routes can be adapted to create tagged derivatives (e.g., with biotin (B1667282) or fluorescent dyes) without abolishing its biological activity. nih.gov These probes would be invaluable tools for:

Visualizing the subcellular localization of the target protein(s).

Validating target engagement in cells and tissues.

Pull-down experiments to identify binding partners and interacting protein complexes.

Facilitating high-throughput screening for other molecules that bind to the same target.

The development of such probes would bridge the gap between its synthetic chemistry and its biological function, enabling a deeper exploration of the cellular pathways it modulates.

Exploration of New Derivatives with Enhanced Research Utility

The existing synthetic strategies provide a robust platform for generating a library of this compound derivatives. The synthesis of various diastereomers, such as 3-epi-Eupomatilone-6 and 3,5-bis-epi-Eupomatilone-6, has already been reported during synthetic campaigns. researchgate.netacs.org This demonstrates the feasibility of systematically modifying the stereochemistry at its multiple chiral centers.

Future work should focus on the rational design and synthesis of new analogues to explore structure-activity relationships (SAR). This could involve:

Modification of the biaryl core: Altering the substitution pattern on the aromatic rings to enhance potency or selectivity.

Modification of the γ-lactone ring: Introducing different substituents on the lactone to probe the binding pocket of its biological target.

Introduction of novel functional groups: The synthesis of a fluorinated analogue has been demonstrated, opening the door to creating derivatives with altered metabolic stability and pharmacokinetic properties. rsc.orgresearchgate.net

By creating a diverse library of derivatives and evaluating their biological activity, it may be possible to develop new research tools with improved potency, selectivity, or physical properties, further advancing our understanding of the biological systems they perturb.

Conclusion

Summary of Key Research Findings and Methodological Advances

The story of Eupomatilone-6 is a prime example of the dynamic interplay between natural product isolation, structural analysis, and synthetic chemistry. The initial misassignment of its structure, followed by its definitive correction through total synthesis, highlights the power of chemical synthesis as a tool for structural verification. acs.org Research on this molecule has led to significant methodological advances. Key breakthroughs include the development of highly efficient and stereoselective synthetic routes, such as protecting-group-free strategies using the Kowalski homologation and catalytic asymmetric methods involving Baeyer–Villiger oxidation. rsc.orglookchem.com The recent application of photoredox catalysis for its synthesis demonstrates a commitment to developing more sustainable and modern chemical reactions. rsc.org

Outlook on the Continued Academic and Research Interest in this compound.

This compound and its relatives continue to be of high interest to the academic and research communities. Its complex, stereochemically rich structure serves as an excellent benchmark for testing the limits and applicability of new synthetic methodologies. The challenge of controlling multiple contiguous stereocenters while also managing the atropisomerism of the biaryl axis ensures that this compound will remain a relevant and attractive target for total synthesis. Future research will likely focus on further refining synthetic routes to be more efficient and scalable, as well as on a more thorough investigation into the biological activities of this compound and its synthetic analogues to explore their potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for Eupomatilone-6, and what key reagents are involved?

this compound is synthesized via multi-step processes involving stereoselective reactions. A common route begins with a Zn-mediated Barbier reaction of biarylaldehyde with crotyl bromide, followed by hydroboration-oxidation to form γ-butyrolactone intermediates. Critical reagents include LiHMDS (lithium hexamethyldisilazide) for methyl group installation and PhSeBr (phenylselenyl bromide) for oxidation steps. Each step requires precise control of reaction conditions (e.g., solvent, temperature) to ensure stereochemical fidelity .

Q. Which spectroscopic techniques are essential for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and NOESY) is crucial for structural elucidation, particularly to confirm stereochemistry. Optical rotation measurements and comparisons with reported data are used to verify absolute configurations. Mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular identity and functional groups .

Q. How can researchers ensure reproducibility in this compound synthesis?

Detailed experimental protocols must include exact reagent stoichiometry, solvent purity, reaction times, and purification methods (e.g., column chromatography gradients). Supporting Information (SI) should provide raw spectral data, chromatograms, and crystallographic details (if available). Cross-referencing with prior literature for known intermediates (e.g., compound ent-32b) is advised .

Advanced Research Questions

Q. What strategies address low yields in stereoselective steps during this compound synthesis?

Yield optimization may involve screening chiral auxiliaries (e.g., thiazolidinethiones) or catalysts to enhance enantioselectivity. Kinetic vs. thermodynamic control in key steps (e.g., aldol reactions) should be evaluated. Computational modeling (DFT) can predict transition states to guide reaction design .

Q. How can contradictions in stereochemical assignments of this compound derivatives be resolved?

Conflicting data may arise from diastereomer formation or impurities. Researchers should:

  • Compare experimental optical rotations with literature values.
  • Perform X-ray crystallography on crystalline intermediates.
  • Use advanced NMR techniques (e.g., Mosher ester analysis) to resolve ambiguous configurations. Discrepancies in reported data require re-evaluation of synthetic pathways and purity assessments .

Q. What methodologies are recommended for analyzing reaction mechanisms in this compound synthesis?

Mechanistic studies benefit from isotopic labeling (e.g., deuterated solvents), kinetic isotope effects (KIE), and trapping of reactive intermediates (e.g., using TEMPO). Computational tools (e.g., Gaussian for DFT calculations) can model reaction pathways and identify rate-determining steps .

Q. How should researchers handle contradictory biological activity data in this compound studies?

  • Validate assay conditions (e.g., cell line specificity, concentration ranges).
  • Replicate experiments with independent synthetic batches to rule out impurity effects.
  • Conduct structure-activity relationship (SAR) studies on analogs to isolate active pharmacophores. Contradictions may reflect contextual factors (e.g., bioavailability differences) requiring in vivo validation .

Methodological and Reporting Considerations

Q. What are the best practices for documenting this compound research in publications?

  • Separate primary data (e.g., spectral peaks, crystallographic coordinates) in SI.
  • Use IUPAC nomenclature and avoid ambiguous abbreviations.
  • Discuss limitations (e.g., racemic mixtures in early steps) and propose refinements.
  • Adhere to journal guidelines for referencing prior work, especially for known compounds .

Q. How can researchers design robust experiments to explore this compound's bioactivity?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Define clear biological targets (e.g., enzyme inhibition assays).
  • Include positive/negative controls and dose-response curves.
  • Address cytotoxicity to distinguish specific effects from general toxicity .

Q. What steps ensure ethical data management in this compound studies?

  • Annotate raw data (e.g., NMR FIDs, HPLC traces) with metadata (date, instrument parameters).
  • Use repositories like Zenodo for public archiving.
  • Disclose conflicts of interest and funding sources in the Acknowledgments section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.